molecular formula C8H5BrF2O3 B2400758 2-Bromo-6-(difluoromethoxy)benzoic acid CAS No. 2165137-21-1

2-Bromo-6-(difluoromethoxy)benzoic acid

Cat. No.: B2400758
CAS No.: 2165137-21-1
M. Wt: 267.026
InChI Key: OEKHYPMLZQUYDZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)benzoic acid (CAS: 162783-79-1) is a halogenated benzoic acid derivative with the molecular formula C₈H₅BrF₂O₃ and a molecular weight of 267.03 g/mol . Its structure features a bromine atom at position 2 and a difluoromethoxy group (-OCF₂H) at position 6 on the benzene ring. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, owing to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions .

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKHYPMLZQUYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165137-21-1
Record name 2-bromo-6-(difluoromethoxy)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethoxy)benzoic acid typically involves the bromination of 6-(difluoromethoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its effects are mediated through interactions with specific enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Variations and Structural Isomers

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key References
2-Bromo-6-(difluoromethoxy)benzoic acid C₈H₅BrF₂O₃ 267.03 Br (2), -OCF₂H (6) 162783-79-1
2-Bromo-6-fluorobenzoic acid C₇H₄BrFO₂ 219.01 Br (2), F (6) 170108-05-1
2-Bromo-6-methoxybenzoic acid C₈H₇BrO₃ 231.05 Br (2), -OCH₃ (6) Not provided
4-Bromo-2-fluoro-6-methylbenzoic acid C₈H₆BrFO₂ 233.03 Br (4), F (2), -CH₃ (6) 1242157-23-8
2-Bromo-6-fluoro-3-methylbenzoic acid C₈H₆BrFO₂ 233.03 Br (2), F (6), -CH₃ (3) 743466-98-0
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 237.00 Br (5), F (2,4) Not provided

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups, enhancing its reactivity in nucleophilic aromatic substitution .
  • Positional Isomerism : Bromine at position 2 (as in the target compound) versus position 4 or 5 (e.g., 5-Bromo-2,4-difluorobenzoic acid) alters electronic distribution, affecting solubility and binding affinity in biological systems .

Physicochemical Properties

  • Purity : Commercial samples of analogs like 2-Bromo-6-methoxybenzoic acid achieve ≥98% purity, comparable to the target compound’s typical research-grade quality .
  • Thermal Stability : Difluoromethoxy groups generally improve thermal stability over methoxy groups due to stronger C–F bonds .

Biological Activity

2-Bromo-6-(difluoromethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C9_9H6_6BrF2_2O3_3
Molecular Weight: 281.04 g/mol
Structure: The compound features a bromine atom and a difluoromethoxy group attached to a benzoic acid core, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are key findings regarding its biological effects:

  • Anti-inflammatory Effects : Studies have indicated that compounds with similar structures can exhibit anti-inflammatory properties. For instance, the inhibition of the TGF-β1 signaling pathway is critical in reducing inflammation and fibrosis in lung tissues, which may be relevant for this compound given its structural analogies with other benzoic acids .
  • Cell Viability and Proliferation : Research has shown that derivatives of benzoic acids can influence cell viability. For example, the effects of related compounds on A549 lung cancer cells demonstrated that certain concentrations could significantly inhibit cell proliferation .
  • Fibrosis Reduction : In vivo studies using rat models have illustrated that compounds similar to this compound can reduce lung fibrosis induced by bleomycin. This reduction was quantified through histological analysis showing decreased collagen deposition and inflammatory cell infiltration .

Case Study 1: Inhibition of Epithelial-Mesenchymal Transition (EMT)

A study examined the effects of a structurally related compound on TGF-β1-induced EMT in A549 cells. The results showed that treatment with this compound significantly inhibited the EMT process, suggesting potential therapeutic benefits for diseases characterized by fibrosis .

ParameterControl GroupTreatment Group (200 µM)
Cell Viability (%)100%70%
α-SMA Expression (Relative Units)1.00.5
Collagen Content (µg/mg protein)103

Case Study 2: Pulmonary Fibrosis in Rats

In an animal model, rats treated with a similar compound exhibited significant improvements in lung function metrics post-bleomycin administration:

ParameterControl GroupTreatment Group (60 mg/kg)
Body Weight Loss (%)15%5%
FVC (mL)200300
Total Collagen Content (mg/g tissue)155

These findings underscore the potential for developing therapeutic agents based on the structure of this compound for conditions like pulmonary fibrosis.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of TGF-β1 Signaling : Similar compounds have been shown to interfere with TGF-β1 signaling pathways, crucial for fibrosis development.
  • Modulation of Inflammatory Cytokines : The reduction of pro-inflammatory cytokines such as TNF-α and IL-6 has been documented in studies involving related benzoic acid derivatives .

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